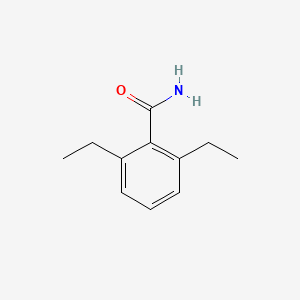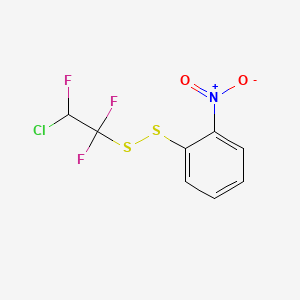
2-Chloro-1,1,2-trifluoroethyl 2-nitrophenyl disulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1,1,2-trifluoroethyl 2-nitrophenyl disulfide is an organic compound characterized by the presence of both chloro and trifluoroethyl groups attached to a nitrophenyl disulfide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,1,2-trifluoroethyl 2-nitrophenyl disulfide typically involves the reaction of 2-nitrophenyl disulfide with 2-chloro-1,1,2-trifluoroethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is conducted in an organic solvent, such as dichloromethane or toluene, at a controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent product quality. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to optimize production efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1,1,2-trifluoroethyl 2-nitrophenyl disulfide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate and are carried out in polar aprotic solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Chloro-1,1,2-trifluoroethyl 2-nitrophenyl disulfide has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1,1,2-trifluoroethyl 2-nitrophenyl disulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The exact pathways and molecular targets are subjects of ongoing research to fully elucidate the compound’s effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-1,1,2-trifluoroethyl 4-nitrophenyl ether
- 2-Chloro-1,1,2-trifluoroethyl difluoromethyl ether
- 2-Chloro-1,1,2-trifluoroethyl ethyl ether
Uniqueness
2-Chloro-1,1,2-trifluoroethyl 2-nitrophenyl disulfide is unique due to the presence of both chloro and trifluoroethyl groups attached to a nitrophenyl disulfide moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
133831-59-1 |
|---|---|
Fórmula molecular |
C8H5ClF3NO2S2 |
Peso molecular |
303.7 g/mol |
Nombre IUPAC |
1-[(2-chloro-1,1,2-trifluoroethyl)disulfanyl]-2-nitrobenzene |
InChI |
InChI=1S/C8H5ClF3NO2S2/c9-7(10)8(11,12)17-16-6-4-2-1-3-5(6)13(14)15/h1-4,7H |
Clave InChI |
LEXNUZSMGKBJHD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)[N+](=O)[O-])SSC(C(F)Cl)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


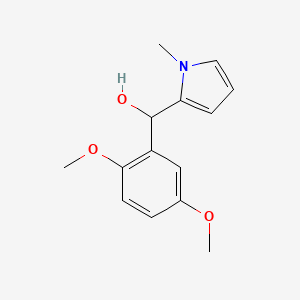

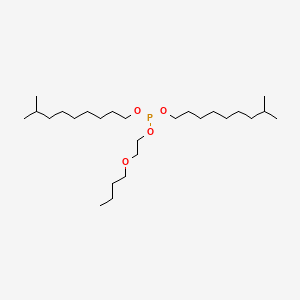

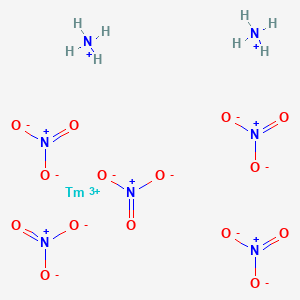
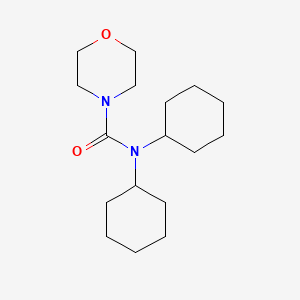

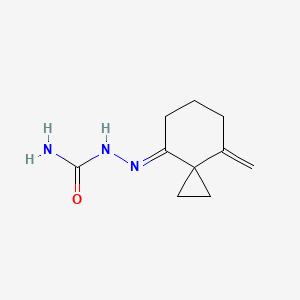

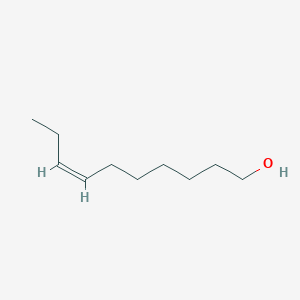
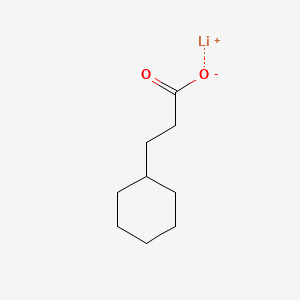
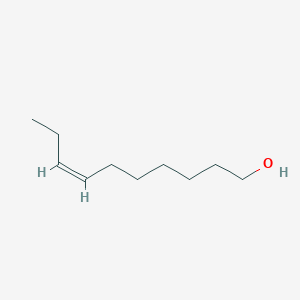
![1-Prop-2-enyl-3-[3-[4-[3-(prop-2-enylcarbamothioylamino)propyl]piperazin-1-yl]propyl]thiourea](/img/structure/B12646539.png)
